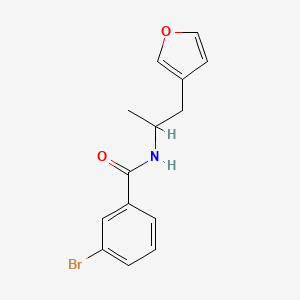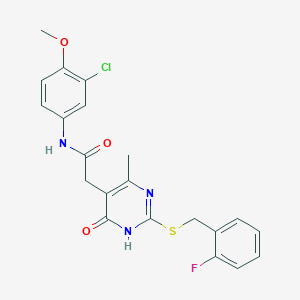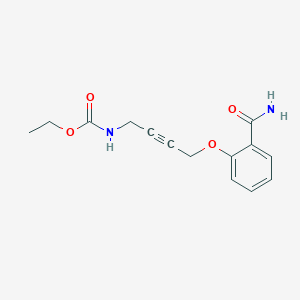
乙酸(4-(2-氨甲酰苯氧)丁-2-炔-1-基)酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl carbamate (EC), also known as urethane, is a substance commonly found in fermented foods and alcoholic beverages. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is probably carcinogenic to humans. EC is formed through reactions between ethanol and cyanate or N-carbamyl compounds and can be present at levels ranging from ng/L to mg/L in various food matrices .
Synthesis Analysis
The synthesis of EC in food and beverages involves several chemical mechanisms. It can be produced from urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid via EC precursors such as cyanate. The formation of EC can occur through simple ethanolysis of urea in a liquid phase or through more complex photochemical oxidation of cyanide ions or heterogeneous gas/solid catalytic reactions .
Molecular Structure Analysis
EC has a simple and small molecular structure with a molecular weight of 89.09 Da, which has posed challenges in the development of immunoassays for its detection. However, by reacting EC with 9-xanthydrol to form xanthyl ethyl carbamate (XEC), it has been possible to produce antibodies specific to XEC, which can then be used in competitive indirect ELISA for the determination of EC .
Chemical Reactions Analysis
EC can react with various substances, and its detection often involves derivatization reactions. For instance, in the determination of EC in cachaça, a derivatization with xanthydrol is performed prior to analysis by HPLC-FLD. Similarly, in the development of an immunoassay for EC, a pre-analysis derivatization step is used to convert EC to XEC, which is then detected by the assay .
Physical and Chemical Properties Analysis
The physical and chemical properties of EC have been extensively studied due to its potential health risks. Analytical methods for the detection of EC in various food matrices have been established, including HPLC, GC-MS, and ELISA, with varying limits of detection and quantification. These methods have been validated for accuracy, reproducibility, and linearity over a range of concentrations. Solid-phase extraction and multidimensional gas chromatography/mass spectrometry are among the techniques used to remove matrix interference and accurately quantify EC .
Mitigation strategies to reduce EC levels in food products include physical, chemical, enzymatic, and genetic engineering methods. Additionally, natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress .
科学研究应用
抗有丝分裂剂和生物系统
乙基(4-(2-羰基苯氧)丁-2-炔-1-基)氨基甲酸酯在生物系统中表现出活性,特别是作为抗有丝分裂剂。已发现该化合物的S-和R-异构体在几种生物系统中均具有活性,其中S-异构体更为有效。这些异构体已被研究其在细胞有丝分裂中的作用以及它们在不同生物环境中的有效性 (Temple & Rener, 1992)。
合成和结构分析
对乙基(4-(2-羰基苯氧)丁-2-炔-1-基)氨基甲酸酯及其衍生物的化学合成和结构分析进行了广泛研究。这项研究侧重于理解分子结构、互变异构和不同互变异构形式的形成。这些研究对于开发具有增强生物活性的新化合物至关重要 (Brbot-Šaranović等,2001)。
潜在的抗癌应用
研究已探索了该化合物作为抗癌剂的潜力。重点是其对培养细胞中细胞增殖和有丝分裂指数的影响,以及其对小鼠模型中白血病的有效性。旨在开发可以抑制癌细胞生长的新治疗剂 (Temple et al., 1983)。
前药开发
对乙基(4-(2-羰基苯氧)丁-2-炔-1-基)氨基甲酸酯的研究还促进了前药的开发。这些是在体内经历特定化学变化以成为活性药理剂的化合物。这项研究对于设计具有改善疗效和减少副作用的药物至关重要 (Saari et al., 1990)。
有机合成探索
该化合物已被用于各种有机合成过程中。其反应和转化为开发新的合成方法提供了见解,这在药物化学和药物设计中至关重要 (Smith et al., 2013)。
昆虫害虫控制研究
该化合物已成为开发昆虫控制剂的研究的一部分。已研究其在控制昆虫种群,特别是在农业环境中的潜在用途,有助于开发更有效和环保的害虫控制方法 (Wimmer et al., 2007)。
安全和危害
属性
IUPAC Name |
ethyl N-[4-(2-carbamoylphenoxy)but-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-19-14(18)16-9-5-6-10-20-12-8-4-3-7-11(12)13(15)17/h3-4,7-8H,2,9-10H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSRQALJZZLQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


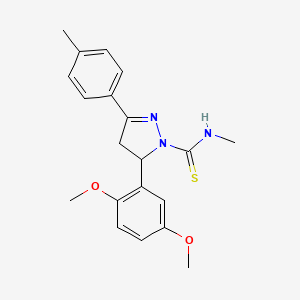
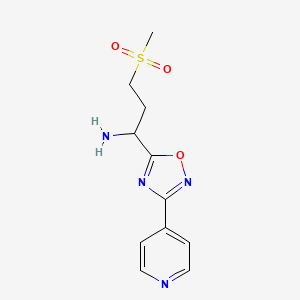
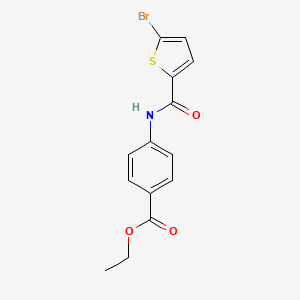
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
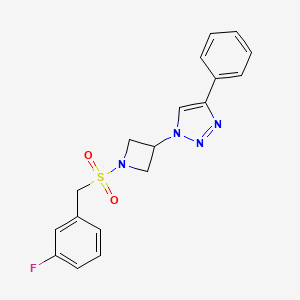
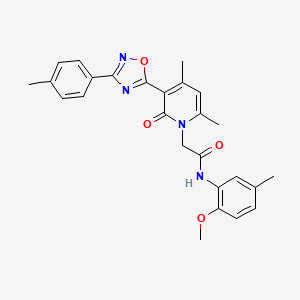
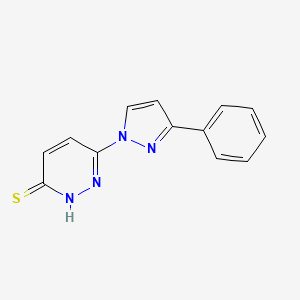
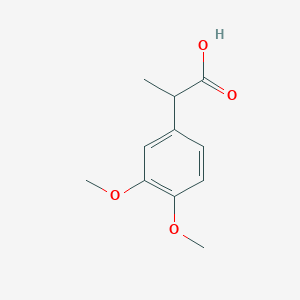
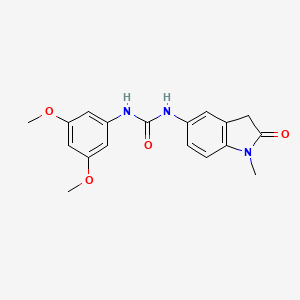

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)
